

Application Notes and Protocols for N,N-Diisopropylbenzamide in Tandem Reaction Sequences

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Compound of Interest

Compound Name: *N,N-Diisopropylbenzamide*

Cat. No.: B1329595

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These application notes provide a detailed overview and experimental protocols for the use of **N,N-diisopropylbenzamide** in a powerful one-pot, two-step tandem reaction sequence: Directed ortho-Metalation (DoM)-Borylation followed by a Suzuki-Miyaura Cross-Coupling. This sequence allows for the efficient and regioselective synthesis of highly substituted biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

N,N-Diisopropylbenzamide is an excellent substrate for Directed ortho-Metalation (DoM). The diisopropylamide group is a powerful directing metalation group (DMG) that facilitates the regioselective deprotonation of the ortho-position on the benzene ring by a strong organolithium base.^{[1][2]} The resulting ortho-lithiated intermediate can be trapped with various electrophiles.^{[1][2]}

This application note focuses on a tandem sequence where the ortho-lithiated species is first trapped with a boronic ester (Borylation), and the resulting aryl boronate is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in the same pot with a suitable aryl halide. This one-pot approach offers significant advantages in terms of efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates.

Tandem Reaction: DoM-Borylation / Suzuki-Miyaura Coupling

The overall transformation is a highly efficient method for the synthesis of ortho-substituted biaryls from **N,N-diisopropylbenzamide**.

Reaction Scheme:

```
// Reactants Start [label="N,N-Diisopropylbenzamide"]; Base [label="s-BuLi, TMEDA\nTHF, -78 °C"]; BoronicEster [label="Isopropoxypinacolatoboron"]; ArylHalide [label="Ar-X"]; PdCatalyst [label="Pd Catalyst, Base"];  
  
// Intermediates Lithiated [label="ortho-Lithiated Intermediate"]; Boronate [label="Aryl Boronic Ester"];  
  
// Product Product [label="ortho-Substituted Biaryl"];  
  
// Workflow Start -> Lithiated [label="Step 1a: DoM"]; Lithiated -> Boronate [label="Step 1b: Borylation"]; Boronate -> Product [label="Step 2: Suzuki-Miyaura Coupling"];  
  
// Reagents Base -> Lithiated [style=invis]; BoronicEster -> Boronate [style=invis]; ArylHalide -> Product [style=invis]; PdCatalyst -> Product [style=invis]; }
```

Caption: Experimental workflow for the tandem reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

```
// Nodes Pd0 [label="Pd(0)L2"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_ArylHalide [label="Ar-Pd(II)(X)L2"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; Boronate [label="Ar'-B(OR)2", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)(Ar')L2"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
```

```
// Edges Pd0 -> OxAdd [dir=back]; OxAdd -> PdII_ArylHalide; PdII_ArylHalide ->  
Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product;  
Product -> Pd0 [style=invis]; RedElim -> Pd0 [label="Regeneration"];  
  
// Reagent Inputs ArylHalide -> OxAdd; Boronate -> Transmetalation; Base -> Transmetalation;  
}
```

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References

- 1. uwindsor.ca [uwindsor.ca]
- 2. Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzooazepines - PMC [pmc.ncbi.nlm.nih.gov]
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